2-(2-fluorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide
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Description
2-(2-fluorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide is a chemical compound with potential therapeutic applications. This compound belongs to the class of pyrazine derivatives and is known for its ability to modulate certain biological pathways.
Scientific Research Applications
Synthesis and Biological Activity of Fluorinated Compounds
Fluorinated compounds, like those derived from 2-fluorophenoxy groups, are of significant interest in medicinal chemistry due to their potential biological activities. The introduction of fluorine atoms into organic molecules can profoundly affect their physical, chemical, and biological properties, leading to enhanced stability, bioavailability, and selectivity in drug candidates. For instance, the synthesis and antitubercular evaluation of novel dibenzo[b,d]furan and 9-methyl-9H-carbazole derived hexahydro-2H-pyrano[3,2-c]quinolines via Povarov reaction showcase the importance of fluorinated compounds in developing therapeutic agents against tuberculosis, a critical global health concern (Kantevari et al., 2011).
Fluorinated Heterocycles in Drug Design
The design and synthesis of fluorinated heterocycles, such as pyrazines and furans, are pivotal in drug discovery due to their potential for creating compounds with optimized pharmacokinetic and pharmacodynamic properties. These heterocycles are integral components of many bioactive molecules and pharmaceuticals, contributing to diverse therapeutic activities. The exploration of versatile 2-fluoroacrylic building blocks for synthesizing fluorinated heterocyclic compounds demonstrates the ongoing research into efficient, novel pathways for incorporating fluorine into biologically relevant molecules (Shi et al., 1996).
Pharmacokinetics and Drug Metabolism
Understanding the pharmacokinetics and metabolism of fluorinated compounds, including propanamides, is crucial for predicting their behavior in biological systems and optimizing their therapeutic profiles. Research in this area helps in identifying the metabolic pathways, potential metabolites, and interactions with biological targets. For example, the pharmacokinetics and metabolism study of a selective androgen receptor modulator in rats provides insights into the ideal pharmacokinetic characteristics of propanamides in preclinical studies (Wu et al., 2006).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-12(25-15-6-3-2-5-13(15)19)18(23)22-11-14-17(21-9-8-20-14)16-7-4-10-24-16/h2-10,12H,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGDSXIVYUGOLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC=CN=C1C2=CC=CO2)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide |
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